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The U.S. Food and Drug Administration's (FDA) Breakthrough Therapy designation is designed

to expedite the development and review of drugs for serious or life-threatening conditions. This

designation is granted based on preliminary clinical evidence suggesting that the drug may

demonstrate substantial improvement over available therapies on a clinically significant

endpoint(s). While this accelerated pathway brings promising treatments to patients faster, a

thorough evaluation of their long-term efficacy and safety is crucial for the scientific and

medical communities. This guide provides a comparative analysis of the long-term performance

of several notable drugs that received Breakthrough Therapy designation, supported by

experimental data from their pivotal clinical trials.

Oncology: Keytruda® (pembrolizumab) for Non-
Small Cell Lung Cancer (NSCLC)
Mechanism of Action: Pembrolizumab is a humanized monoclonal antibody that blocks the

interaction between the programmed cell death protein 1 (PD-1) and its ligands, PD-L1 and

PD-L2. By blocking this inhibitory checkpoint, pembrolizumab unleashes the patient's own T

cells to recognize and attack cancer cells.
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Caption: PD-1/PD-L1 signaling pathway and the mechanism of action of Keytruda.

Long-Term Efficacy Data from KEYNOTE-189 Trial
The KEYNOTE-189 trial was a pivotal phase 3 study that evaluated the efficacy and safety of

pembrolizumab in combination with pemetrexed and platinum-based chemotherapy for the first-

line treatment of patients with metastatic nonsquamous NSCLC without EGFR or ALK genomic

tumor aberrations.[1]

Table 1: Long-Term Efficacy of Keytruda in the KEYNOTE-189 Trial (5-Year Follow-Up)[2][3][4]
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Efficacy Endpoint
Keytruda +
Chemotherapy
(n=410)

Placebo +
Chemotherapy
(n=206)

Hazard Ratio (95%
CI)

Overall Survival (OS)

Median OS 22.0 months 10.6 months 0.60 (0.50-0.72)

5-Year OS Rate 19.4% 11.3%

Progression-Free

Survival (PFS)

Median PFS 9.0 months 4.9 months 0.50 (0.42-0.60)

5-Year PFS Rate 7.5% 0.6%

Experimental Protocol: KEYNOTE-189
Study Design: A randomized, double-blind, placebo-controlled, phase 3 trial.[5][6]

Patient Population: Patients with previously untreated metastatic nonsquamous NSCLC

without sensitizing EGFR or ALK mutations.[2]

Intervention:

Experimental Arm: Pembrolizumab (200 mg intravenously every 3 weeks) for up to 35

cycles, in combination with pemetrexed (500 mg/m²) and investigator's choice of

carboplatin (AUC 5) or cisplatin (75 mg/m²) for 4 cycles, followed by maintenance

pemetrexed.[6][7]

Control Arm: Placebo (saline) in place of pembrolizumab, administered on the same

schedule with the same chemotherapy backbone.[2][5]

Primary Endpoints: Overall Survival (OS) and Progression-Free Survival (PFS).[5][6]

Key Assessments: Tumor assessments were performed every 9 weeks for the first 48 weeks

and every 12 weeks thereafter, using RECIST v1.1 criteria. Survival was assessed at regular

intervals.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 12 Tech Support

https://www.clinicaltrials.gov/study/NCT02578680
https://ascopubs.org/doi/10.1200/JCO.22.01989
https://pmc.ncbi.nlm.nih.gov/articles/PMC11384474/
https://ascopubs.org/doi/10.1200/JCO.22.01989
https://pubmed.ncbi.nlm.nih.gov/33894335/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11384474/
https://www.clinicaltrials.gov/study/NCT02578680
https://www.clinicaltrials.gov/study/NCT02578680
https://ascopubs.org/doi/10.1200/JCO.22.01989
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1577685?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Hematologic Malignancies: Ibrutinib for Mantle Cell
Lymphoma (MCL)
Mechanism of Action: Ibrutinib is a first-in-class, potent, and irreversible small-molecule

inhibitor of Bruton's tyrosine kinase (BTK). BTK is a key signaling molecule in the B-cell

receptor (BCR) pathway, which is critical for the proliferation and survival of malignant B cells in

many lymphomas, including MCL. Ibrutinib blocks BTK activity, leading to inhibition of B-cell

proliferation and survival.
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Caption: BTK signaling pathway and the mechanism of action of Ibrutinib.

Long-Term Efficacy Data from SHINE Trial
The SHINE trial was a phase 3 study that evaluated the efficacy and safety of ibrutinib in

combination with bendamustine and rituximab (BR) in older patients with newly diagnosed

mantle cell lymphoma.[8][9]

Table 2: Long-Term Efficacy of Ibrutinib in the SHINE Trial (Median Follow-up of 7 years)[7]
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Efficacy Endpoint
Ibrutinib + BR
(n=261)

Placebo + BR
(n=262)

Hazard Ratio (95%
CI)

Progression-Free

Survival (PFS)

Median PFS 6.7 years 4.4 years 0.75 (0.59-0.96)

Overall Survival (OS)

7-Year OS Rate 55.0% 56.8% 1.07 (0.81-1.40)

Complete Response

(CR) Rate
65.5% 57.6%

Not Statistically

Significant

Experimental Protocol: SHINE Trial
Study Design: A randomized, double-blind, placebo-controlled, phase 3 trial.[8]

Patient Population: Patients aged 65 years or older with newly diagnosed mantle cell

lymphoma.[8][9]

Intervention:

Experimental Arm: Ibrutinib (560 mg once daily) in combination with up to six 28-day

cycles of bendamustine (90 mg/m² on days 1 and 2) and rituximab (375 mg/m² on day 1),

followed by rituximab maintenance.[8]

Control Arm: Placebo in place of ibrutinib, administered with the same BR regimen.[8]

Primary Endpoint: Progression-Free Survival (PFS).[10]

Key Assessments: Tumor response was assessed by investigators according to the revised

response criteria for malignant lymphoma. Survival and safety were monitored throughout

the study.

Cystic Fibrosis: Trikafta®
(elexacaftor/tezacaftor/ivacaftor)
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Mechanism of Action: Trikafta is a combination of three cystic fibrosis transmembrane

conductance regulator (CFTR) modulators. Elexacaftor and tezacaftor are correctors that bind

to different sites on the CFTR protein and facilitate its proper folding and trafficking to the cell

surface. Ivacaftor is a potentiator that increases the channel-gating activity of the CFTR protein

at the cell surface, allowing for increased chloride ion transport.
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Caption: Mechanism of action of Trikafta on the CFTR protein.

Long-Term Efficacy Data from Open-Label Extension
Studies
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Long-term data for Trikafta comes from open-label extension studies of the pivotal trials. While

these studies do not have a contemporaneous placebo arm, they provide valuable insights into

the durability of the treatment effect.

Table 3: Long-Term Efficacy of Trikafta in an Open-Label Extension Study (192 weeks)[11]

Efficacy Endpoint Trikafta (n=506)

Lung Function (ppFEV1)

Mean Change from Baseline at Week 192 Sustained improvement from baseline

Mean Yearly Rate of Change in ppFEV1 < 0.05 (indicating stability)

Nutritional Status (BMI)

Mean Change from Baseline at Week 192 Sustained increase from baseline

Pulmonary Exacerbations

Annualized Rate
Markedly reduced compared to pre-treatment

rates

Experimental Protocol: VX18-445-102 and Extension
Study

Study Design: The initial pivotal trial (e.g., VX18-445-102) was a phase 3, randomized,

double-blind, placebo-controlled study, followed by an open-label extension study where all

participants received Trikafta.[12][13]

Patient Population: Patients with cystic fibrosis aged 12 years and older with at least one

F508del mutation.[11]

Intervention:

Pivotal Trial: Trikafta (elexacaftor 200 mg, tezacaftor 100 mg, and ivacaftor 150 mg once

daily, and ivacaftor 150 mg once daily) or placebo.[12]

Extension Study: All participants received Trikafta.[11][13]
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Primary Endpoint (Pivotal Trial): Absolute change from baseline in percent predicted forced

expiratory volume in 1 second (ppFEV1) at week 4.[12]

Key Assessments: ppFEV1, sweat chloride concentration, Cystic Fibrosis Questionnaire-

Revised (CFQ-R) respiratory domain score, and body mass index (BMI) were assessed at

regular intervals throughout the studies.

HIV Treatment: Biktarvy®
(bictegravir/emtricitabine/tenofovir alafenamide)
Mechanism of Action: Biktarvy is a complete single-tablet regimen for the treatment of HIV-1

infection. It combines three active ingredients:

Bictegravir: An integrase strand transfer inhibitor (INSTI) that blocks the integrase enzyme,

preventing the viral DNA from integrating into the host cell's genome.

Emtricitabine and Tenofovir Alafenamide: Nucleoside reverse transcriptase inhibitors (NRTIs)

that inhibit the reverse transcriptase enzyme, preventing the conversion of viral RNA into

DNA.
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Caption: Inhibition of the HIV replication cycle by Biktarvy's components.

Long-Term Efficacy Data from Studies 1489 & 1490
Studies 1489 and 1490 were two phase 3 trials that evaluated the efficacy and safety of

Biktarvy in treatment-naïve adults with HIV-1 infection.

Table 4: Long-Term Efficacy of Biktarvy in Studies 1489 & 1490 (5-Year Follow-Up)[8]
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Efficacy Endpoint Biktarvy (n=634)
Dolutegravir-based
regimen (n=640)

Virologic Suppression (HIV-1

RNA <50 copies/mL)

At Week 240 ≥98%
N/A (switched to open-label

Biktarvy after Week 144)

Treatment Failure due to

Emergent Resistance

Through Week 240 0 cases N/A

Note: In the open-label extension phase after week 144, all participants received Biktarvy.[8]

Experimental Protocol: Studies 1489 & 1490
Study Design: Two randomized, double-blind, active-controlled, phase 3 trials.[8]

Patient Population: Treatment-naïve adults with HIV-1 infection.

Intervention:

Study 1489: Biktarvy versus a dolutegravir-based triple therapy

(dolutegravir/abacavir/lamivudine).

Study 1490: Biktarvy versus a dolutegravir-based triple therapy (dolutegravir +

emtricitabine/tenofovir alafenamide).[8]

Primary Endpoint: Proportion of adults with HIV-1 RNA <50 copies/mL at Week 48.[8]

Key Assessments: HIV-1 RNA levels, CD4+ cell counts, and safety parameters were

monitored throughout the studies. After 144 weeks, participants could enter an open-label

extension phase and receive Biktarvy.[8]
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The long-term follow-up data for these Breakthrough Therapy designated drugs—Keytruda,

Ibrutinib, Trikafta, and Biktarvy—demonstrate sustained efficacy and manageable safety

profiles in their respective patient populations. These findings underscore the value of the

Breakthrough Therapy designation in accelerating the availability of impactful medicines. The

provided experimental protocols offer a framework for understanding the rigorous clinical

evaluation these drugs have undergone. Continued long-term monitoring and real-world

evidence will be essential to further characterize the benefits and risks of these and other

Breakthrough Therapy designated drugs.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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